2-Cyano-1-ethoxy-1-oxo-3-phenylpropan-2-yl benzoate
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Overview
Description
2-Cyano-1-ethoxy-1-oxo-3-phenylpropan-2-yl benzoate is an organic compound with a complex structure that includes a cyano group, an ethoxy group, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-ethoxy-1-oxo-3-phenylpropan-2-yl benzoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde under basic conditions to form an intermediate, which is then esterified with benzoic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-ethoxy-1-oxo-3-phenylpropan-2-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Cyano-1-ethoxy-1-oxo-3-phenylpropan-2-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyano-1-ethoxy-1-oxo-3-phenylpropan-2-yl benzoate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Cyclopropanecarboxylic acid derivatives: Compounds with similar ester functionalities but different core structures.
Uniqueness
2-Cyano-1-ethoxy-1-oxo-3-phenylpropan-2-yl benzoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a benzoate ester allows for diverse chemical transformations and interactions in various research contexts.
Properties
CAS No. |
73981-17-6 |
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Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(2-cyano-1-ethoxy-1-oxo-3-phenylpropan-2-yl) benzoate |
InChI |
InChI=1S/C19H17NO4/c1-2-23-18(22)19(14-20,13-15-9-5-3-6-10-15)24-17(21)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3 |
InChI Key |
NVUMLYXXSZXEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C#N)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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